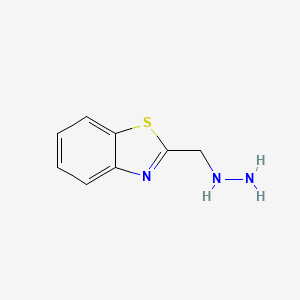

2-(Hydrazinomethyl)-1,3-benzothiazole

説明

Significance of the 1,3-Benzothiazole Scaffold in Heterocyclic Chemistry

The 1,3-benzothiazole core, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent pharmacophore in the field of heterocyclic chemistry. researchgate.netnih.gov This bicyclic system is a structural component in numerous natural and synthetic molecules that exhibit a broad spectrum of biological activities. researchgate.netnih.gov The versatility of the benzothiazole (B30560) scaffold allows for substitutions at various positions, particularly at the C2 position, which significantly influences its biological profile.

Benzothiazole derivatives have been extensively investigated and are associated with a wide range of pharmacological properties. researchgate.net These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral activities. nih.govnih.gov The presence of the benzothiazole nucleus in approved drugs, such as Riluzole for amyotrophic lateral sclerosis and Frentizole, an antimicrobial agent, underscores its therapeutic importance. nih.govkuleuven.be The continued interest in this scaffold stems from its proven efficacy and the potential to develop new therapeutic agents with improved potency and selectivity. researchgate.netnih.gov

Table 1: Selected Pharmacological Activities of Benzothiazole Derivatives

| Activity | Description | Reference(s) |

|---|---|---|

| Antimicrobial | Effective against various strains of bacteria and fungi. | nih.govresearchgate.net |

| Anticancer | Shows inhibitory activity against various cancer cell lines. | nih.govnih.gov |

| Anti-inflammatory | Exhibits properties that can reduce inflammation. | nih.gov |

| Anticonvulsant | Used in the development of drugs for neurological disorders like epilepsy. | nih.gov |

| Antidiabetic | Investigated for potential in managing diabetes. | nih.gov |

| Antiviral | Shows activity against certain viruses. | nih.gov |

The Role of Hydrazine (B178648) and Hydrazinomethyl Moieties in Enhancing Molecular Diversity and Reactivity

Hydrazine (N₂H₄) and its organic derivatives are highly valuable reagents in chemical synthesis, prized for their reactivity and versatility. wikipedia.orgnbinno.com As bifunctional nucleophiles, hydrazine moieties are key building blocks for constructing a variety of heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines, through condensation and cyclization reactions. wikipedia.orgnbinno.com The reactivity of the hydrazine group allows it to readily react with electrophiles, particularly carbonyl compounds like aldehydes and ketones, to form stable hydrazone linkages (C=N-N). wikipedia.org

The hydrazinomethyl group [-CH₂NHNH₂], as found in 2-(Hydrazinomethyl)-1,3-benzothiazole, serves as a reactive handle to introduce the hydrazine functionality. This moiety acts as a precursor for synthesizing a diverse library of derivative compounds. chemiis.com The formation of hydrazones from hydrazine derivatives is a cornerstone reaction that enhances molecular diversity, allowing for the systematic modification of a lead compound's structure to explore structure-activity relationships (SAR). nih.gov These derivatives are pivotal in medicinal chemistry for developing new therapeutic agents. wikipedia.orgchemiis.comnih.gov

Overview of Research Trajectories for this compound and its Functionalized Derivatives

Research involving this compound and its analogues primarily focuses on its synthesis and subsequent use as an intermediate to create more complex molecules, particularly hydrazones, with potential biological activities. The general synthetic strategy involves the reaction of the terminal hydrazine group with various aldehydes or ketones to yield a series of Schiff bases (hydrazones). nih.gov

Studies have demonstrated that functionalized derivatives of hydrazino-benzothiazoles possess significant antimicrobial properties. For instance, a series of novel 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives were synthesized by reacting 2-hydrazino-6-fluorobenzothiazole with different substituted acetophenones. sphinxsai.com The resulting hydrazones were evaluated for their antimicrobial activity against bacterial strains like S. aureus and E. coli, with several compounds showing promising results. sphinxsai.com Similarly, other research has focused on synthesizing benzothiazole hydrazide derivatives and evaluating their efficacy against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting notable antibacterial activity. researchgate.net The overarching goal of this research is to leverage the benzothiazole scaffold and the reactive hydrazine moiety to discover new compounds with potent and specific biological actions. researchgate.netnih.gov

Table 2: Research Findings on Hydrazino-Benzothiazole Derivatives

| Precursor Compound | Reactant | Derivative Class | Investigated Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Hydrazino-6-fluorobenzothiazole | Substituted Acetophenones | Hydrazones | Antimicrobial | Synthesized compounds showed good antimicrobial activity against S. aureus and P. aeruginosa. | sphinxsai.com |

| 2-Mercaptobenzothiazole (B37678) (converted to 2-hydrazinobenzothiazole) | Amino acid and Carboxylic acid esters | Hydrazides | Antibacterial | Four of the synthesized compounds exhibited promising antibacterial activity. | researchgate.net |

| 2-Hydrazinobenzothiazole (B1674376) | Dicarboxylic acid anhydrides | N-substituted monohydrazides | Pesticidal | New derivatives were synthesized and tested as potential pesticides. | chemicalpapers.com |

Structure

3D Structure

特性

IUPAC Name |

1,3-benzothiazol-2-ylmethylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQIWIHEHHAEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585538 | |

| Record name | 2-(Hydrazinylmethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854070-55-6 | |

| Record name | 2-(Hydrazinylmethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinomethyl 1,3 Benzothiazole and Its Functionalized Analogues

Direct Synthesis Approaches to the 2-Hydrazinyl-1,3-benzothiazole Core

A primary and effective route for the synthesis of 2-(hydrazinomethyl)-1,3-benzothiazole involves a two-step process. This method commences with the synthesis of a key intermediate, 2-(chloromethyl)-1,3-benzothiazole (B1580696). This intermediate is typically prepared through the condensation of 2-aminothiophenol (B119425) with chloroacetyl chloride. mdpi.com This reaction can be efficiently carried out under microwave irradiation, which significantly reduces the reaction time. mdpi.com

In a subsequent step, the 2-(chloromethyl)-1,3-benzothiazole is reacted with hydrazine (B178648) hydrate (B1144303). This nucleophilic substitution reaction, where the hydrazine molecule displaces the chloride ion, leads to the formation of the desired this compound. This two-step approach provides a reliable and accessible pathway to the core structure.

Derivatization Strategies at the Hydrazinomethyl Moiety

The hydrazinomethyl group in this compound is a versatile functional handle that allows for a variety of derivatization reactions, leading to a diverse range of functionalized analogues.

Formation of Hydrazone Derivatives

A common and straightforward derivatization strategy involves the condensation of this compound with various aldehydes and ketones to form the corresponding hydrazones. nih.govdergipark.org.tr This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.gov

The reaction can be influenced by factors such as the nature of the solvent and the electronic properties of the substituents on the aromatic aldehyde or ketone. mdpi.com The use of Lewis acids like CeCl₃·7H₂O has been shown to catalyze the formation of hydrazones, particularly from aromatic aldehydes. mdpi.com

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Hydrazone Derivative | General Reaction Conditions |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | 2-(((2-Benzylidenehydrazino)methyl)-1,3-benzothiazole | Acid catalysis, reflux in a suitable solvent (e.g., ethanol) |

| This compound | Substituted Aromatic Aldehyde (e.g., p-Nitrobenzaldehyde) | 2-(((2-(4-Nitrobenzylidene)hydrazino)methyl)-1,3-benzothiazole | Acid catalysis, reflux in a suitable solvent |

| This compound | Aromatic Ketone (e.g., Acetophenone) | 2-(((2-(1-Phenylethylidene)hydrazino)methyl)-1,3-benzothiazole | Acid catalysis, prolonged reaction time, possibly with a dehydrating agent |

Synthesis of Sulfonyl Derivatives

The reaction of this compound with various sulfonyl chlorides provides a direct route to the corresponding N-sulfonylhydrazide derivatives. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.

The reaction of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride has been reported to yield the corresponding sulfonylhydrazide. nih.govnih.gov This methodology can be extrapolated to the synthesis of sulfonyl derivatives of this compound. The reaction conditions, including the choice of solvent, can influence the outcome and may lead to the formation of different products. nih.govnih.gov A general one-pot synthesis of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water has also been developed, highlighting an environmentally friendly approach. lookchem.com

Construction of Other Functionalized Analogs

The reactivity of the hydrazinomethyl moiety extends beyond the formation of hydrazones and sulfonyl derivatives. For instance, acylation reactions with acid chlorides or anhydrides can be employed to introduce acyl groups onto the hydrazine nitrogen atoms. These reactions can lead to mono- or di-acylated products depending on the reaction conditions and the stoichiometry of the reagents.

Functionalization of the Benzothiazole (B30560) Ring System

The benzothiazole ring itself can be subjected to various functionalization reactions to introduce substituents onto the benzene (B151609) portion of the molecule. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be employed to modify the electronic properties of the benzothiazole core. The position of substitution is directed by the existing substituents on the ring.

Furthermore, modern C-H functionalization techniques offer a powerful tool for the direct introduction of various functional groups onto the benzothiazole ring, avoiding the need for pre-functionalized starting materials. nih.govacs.orgresearchgate.netnih.gov These methods often utilize transition metal catalysts to achieve regioselective C-H activation and subsequent bond formation. nih.gov For instance, palladium- or copper-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the benzothiazole ring. nih.gov

Green Chemistry Approaches and Microwave-Assisted Synthesis in this compound Chemistry

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of benzothiazole derivatives. airo.co.in This includes the use of greener solvents, catalysts, and energy sources. airo.co.innih.gov

Microwave-assisted synthesis has emerged as a particularly valuable tool in this regard. scielo.brresearchgate.net The synthesis of the key intermediate, 2-(chloromethyl)-1,3-benzothiazole, can be efficiently achieved using microwave irradiation, which dramatically reduces the reaction time compared to conventional heating methods. mdpi.com The use of microwave irradiation in the synthesis of various 2-substituted benzothiazoles has been shown to improve yields and shorten reaction times. nih.govscielo.brnih.govias.ac.inbau.edu.tr Furthermore, the development of solvent-free microwave-assisted reactions further enhances the green credentials of these synthetic routes. nih.gov

| Synthetic Step | Conventional Method | Green/Microwave-Assisted Approach | Advantages of Green Approach |

|---|---|---|---|

| Synthesis of 2-(chloromethyl)-1,3-benzothiazole | Conventional heating in acetic acid | Microwave irradiation in acetic acid for 10 minutes mdpi.com | Reduced reaction time, improved energy efficiency |

| Formation of Hydrazone Derivatives | Prolonged reflux with acid catalysis | Microwave irradiation, potentially solvent-free or in green solvents like glycerol (B35011) scielo.brresearchgate.net | Faster reaction rates, higher yields, reduced waste scielo.br |

| General Benzothiazole Synthesis | Use of hazardous solvents and reagents | Use of biocatalysts, ionic liquids, or deep eutectic solvents airo.co.in | Reduced toxicity, biodegradability, and potential for catalyst recycling airo.co.in |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound and its analogues to ensure high yields and purity of the final products. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, duration, and the use of catalysts. The nature of the substituents on the benzothiazole ring and the reacting carbonyl compound also significantly influences the reaction outcome.

The synthesis of the core hydrazino-benzothiazole intermediate often involves the reaction of a precursor, such as a 2-mercapto or 2-amino substituted benzothiazole, with hydrazine hydrate. For instance, 2-hydrazinobenzothiazole (B1674376) can be prepared by refluxing 2-mercaptobenzothiazole (B37678) with 80% hydrazine hydrate for 4 hours, achieving a high yield of 92%. semanticscholar.org In another example, a 2-hydrazino-6-methylbenzothiazole derivative was synthesized from 2-amino-6-methylbenzothiazole (B160888) and hydrazine hydrate, resulting in a yield of 43%. nih.gov

A common subsequent step is the formation of functionalized analogues, such as hydrazones, through the condensation of the hydrazino-benzothiazole intermediate with various aldehydes or ketones. The optimization of this step is crucial for the efficient production of diverse derivatives. Research findings indicate that absolute ethanol (B145695) is a frequently used solvent for these condensation reactions, often in the presence of a catalytic amount of glacial acetic acid. nih.gov

Detailed studies on the synthesis of functionalized analogues reveal the impact of different substituents on the reaction yield. For example, the reaction of 2-hydrazino-6-methylbenzothiazole with various substituted acetophenones under identical conditions (reflux in absolute ethanol with glacial acetic acid for 8 hours) shows a range of yields depending on the electronic nature and position of the substituent on the acetophenone (B1666503). nih.gov

The data below illustrates the effect of different acetophenone reactants on the yield of the corresponding hydrazone derivatives.

| Reactant (Substituted Acetophenone) | Reaction Time (hours) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxyacetophenone | 8 | Absolute Ethanol | Glacial Acetic Acid | 41 | nih.gov |

| 3-Nitroacetophenone | 8 | Absolute Ethanol | Glacial Acetic Acid | 48 | nih.gov |

| 2,4-Dichloroacetophenone | 8 | Absolute Ethanol | Glacial Acetic Acid | 54 | nih.gov |

| 2,4-Dimethoxyacetophenone | 8 | Absolute Ethanol | Glacial Acetic Acid | 58 | nih.gov |

Similarly, the synthesis of other functionalized analogues by reacting a benzothiazole hydrazinocarbothioate intermediate with various heterocyclic aldehydes demonstrates consistently high yields under optimized conditions. Refluxing in ethanol with a catalytic amount of acetic acid for 2 hours proved effective for producing a series of derivatives. nih.gov

The following table presents the yields for the synthesis of different N'-(heterocyclic methylene)acetohydrazide derivatives.

| Reactant (Heterocyclic Aldehyde) | Reaction Time (hours) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan-2-carbaldehyde | 2 | Ethanol | Acetic Acid | 79 | nih.gov |

| Pyridine-3-carbaldehyde | 2 | Ethanol | Acetic Acid | 82 | nih.gov |

Advanced Structural Elucidation and Characterization of 2 Hydrazinomethyl 1,3 Benzothiazole Derivatives

Spectroscopic Analysis Techniques

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of benzothiazole (B30560) derivatives. Each technique provides a unique piece of the structural puzzle, from the local chemical environment of individual atoms to the electronic transitions within the molecule.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of 2-(hydrazinomethyl)-1,3-benzothiazole derivatives.

¹H NMR: In ¹H NMR spectra of benzothiazole derivatives, the aromatic protons of the benzo group typically appear as a complex multiplet pattern in the range of δ 7.0–8.1 ppm. mdpi.comchemicalbook.com For derivatives of this compound, a characteristic singlet corresponding to the methylene (B1212753) (-CH₂-) protons is expected, while the protons on the hydrazine (B178648) moiety (NH and NH₂) would likely produce broad signals. In one study of related compounds, protons on the benzothiazole ring were observed as a triplet (δ 7.31–7.33 ppm), a multiplet (δ 7.42–7.46 ppm), and two doublets (δ 7.76–7.78 and 7.99–8.01 ppm). nih.govrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For related benzothiazole compounds, aromatic carbons resonate between δ 102 and 167 ppm, with the carbonyl carbon in amide derivatives appearing around δ 165.98–166.59 ppm. nih.govrsc.org The C=N carbon of the thiazole (B1198619) ring is also found in this aromatic region. The methylene carbon of the hydrazinomethyl group would provide a key signal in the aliphatic region of the spectrum.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Benzothiazole Derivatives

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.1 | 102 - 151 |

| Methylene (-CH₂-) | ~4.0 - 5.0 (Estimated) | ~40 - 50 (Estimated) |

| Hydrazine (NH, NH₂) | Variable, broad | N/A |

| C=N (Thiazole) | N/A | ~165 |

Note: Data is compiled and estimated from studies on related benzothiazole derivatives. mdpi.comnih.govrsc.org

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, key vibrational bands confirm the presence of the hydrazine and benzothiazole moieties.

N-H Stretching: The hydrazine group exhibits characteristic N-H stretching vibrations, typically appearing in the 3300–3484 cm⁻¹ region. mdpi.comarabjchem.org

C-H Stretching: Aromatic C-H stretching vibrations are observed around 3016–3090 cm⁻¹. mdpi.comarabjchem.org

C=N Stretching: The stretching vibration of the C=N bond within the thiazole ring is a key indicator, found in the 1512–1568 cm⁻¹ range. arabjchem.org

Aromatic C=C Stretching: Vibrations corresponding to the benzene (B151609) ring are also present in the fingerprint region.

Theoretical studies using Density Functional Theory (DFT) can complement experimental IR and Raman spectra, helping to assign vibrational modes with high accuracy. core.ac.uk

Table 2: Characteristic IR Absorption Frequencies for Benzothiazole-Hydrazone Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrazine/Hydrazone) | 3306 - 3484 |

| Aromatic C-H Stretch | 3016 - 3090 |

| C=N Stretch (Imine/Thiazole) | 1512 - 1568 |

| SO₂ Stretch (in sulfonyl derivatives) | 1154 - 1371 |

Source: Data compiled from studies on related benzothiazole derivatives. mdpi.comarabjchem.org

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is invaluable for determining the molecular weight and confirming the molecular formula.

Electron Ionization (EI-MS): In a typical mass spectrum of a benzothiazole, the molecular ion peak [M]⁺ is observed with high intensity. For the parent benzothiazole, this appears at m/z = 135. chemicalbook.com Common fragments include those at m/z = 108, 91, and 69. chemicalbook.comnist.gov

Electrospray Ionization (ESI-MS): This softer ionization technique is often used for more complex or fragile molecules. For benzothiazole derivatives, protonated molecules [M+H]⁺ are commonly observed. massbank.eu

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. This is crucial for distinguishing between compounds with the same nominal mass and for confirming the successful synthesis of new derivatives. nih.govnih.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems. The benzothiazole ring system is an excellent chromophore.

Absorption Spectra: The parent benzothiazole molecule exhibits three main absorption bands around 220, 250, and 285 nm in its UV spectrum. researchgate.netnist.gov The position and intensity of these bands are sensitive to substitution on the benzothiazole ring and the solvent used. researchgate.netresearchgate.net Derivatives often show a significant charge-transfer absorption band in the UV-visible region. researchgate.net

Photophysical Properties: Many benzothiazole derivatives are known to be fluorescent, emitting light after being excited by UV radiation. researchgate.netacs.org This property is highly dependent on the molecular structure and the surrounding environment. Some derivatives exhibit excited-state intramolecular proton transfer (ESIPT), which leads to an unusually large Stokes shift and dual-mode fluorescence, making them interesting for applications in materials science. rsc.org The fluorescence properties can be tuned by altering the substituents on the benzothiazole core. researchgate.net

Table 3: UV-Visible Absorption Maxima for Selected Benzothiazole Derivatives

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| Benzothiazole | Ethanol (B145695) | 220, 250, 285 |

| 2,2'-Bithienyl-benzothiazole | Not Specified | 378 |

| 2-(5-Formyl-2,2'-bithienyl-5-yl)benzothiazole | Not Specified | 416 |

Source: Data compiled from studies on various benzothiazole derivatives. researchgate.netnist.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For derivatives closely related to this compound, such as 2-hydrazinyl-4-methyl-1,3-benzothiazole, X-ray analysis has shown that the benzothiazole ring system is nearly planar. nih.gov These studies typically find that the compounds crystallize in monoclinic space groups like P2₁ or P2₁/n. nih.govresearchgate.net The planarity of the core structure is a critical factor influencing the electronic properties and potential for π-stacking interactions.

Table 4: Crystallographic Data for the Analogous Compound 2-Hydrazinyl-4-methyl-1,3-benzothiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉N₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.893 |

| b (Å) | 7.312 |

| c (Å) | 14.137 |

| β (°) | 93.416 |

| Volume (ų) | 401.7 |

Source: Data for a closely related compound, 2-Hydrazinyl-4-methyl-1,3-benzothiazole. nih.gov

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For hydrazinyl-substituted benzothiazoles, hydrogen bonding is a dominant force in determining the crystal packing.

Hydrogen Bonding: The hydrazine moiety is an excellent hydrogen bond donor (N-H) and acceptor (lone pairs on N). In the crystal structures of related compounds, extensive intermolecular N-H···N hydrogen bonds are observed. nih.govresearchgate.net These interactions link molecules together, often forming one-dimensional chains or two-dimensional sheets. nih.gov For example, in 2-hydrazinyl-4-methyl-1,3-benzothiazole, N-H···N hydrogen bonds generate sheets parallel to the (001) plane. nih.gov

π-π Stacking: In addition to hydrogen bonding, π-π stacking interactions between the planar benzothiazole rings can contribute to the stability of the crystal structure, often leading to layered arrangements. researchgate.net

The combination of strong hydrogen bonds and weaker van der Waals forces results in highly ordered, stable three-dimensional supramolecular architectures.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis has emerged as a powerful computational tool for the qualitative and quantitative investigation of intermolecular interactions within crystalline solids. This method provides a unique partitioning of crystal space, defining a surface for a molecule where the contribution from that molecule to the electron density is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the molecular environment and packing can be obtained. For derivatives of this compound, this analysis offers profound insights into the nature and relative importance of the non-covalent interactions that dictate their supramolecular architecture.

In the study of this compound derivatives, Hirshfeld analysis consistently reveals the dominant role of hydrogen bonding and van der Waals forces in the crystal packing. For instance, in the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, a related derivative, the analysis shows that H···H contacts account for the largest portion of the Hirshfeld surface, indicating the significance of van der Waals interactions. nih.gov This is a common feature in organic molecules with a high proportion of hydrogen atoms.

The fingerprint plots for these derivatives typically exhibit characteristic spikes and patterns that correspond to specific intermolecular interactions. Sharp, distinct spikes often indicate strong, directional interactions like hydrogen bonds, whereas more diffuse features represent weaker or less specific contacts. For example, the analysis of (E)-2-((pyridinylmethylidene)hydrazinyl)benzo[d]thiazoles, which are hydrazone derivatives of the core structure, allows for a detailed examination of how different isomeric forms influence stacking interactions and hydrogen bonding patterns. sciprofiles.com

The quantitative data derived from the deconstructed fingerprint plots provide a clear summary of the relative contributions of different intermolecular contacts. This information is invaluable for understanding the structure-property relationships within this class of compounds.

The table below presents a summary of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a representative this compound derivative, 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 47.0 |

| H···O/O···H | 16.9 |

| H···C/C···H | 8.0 |

| H···S/S···H | 7.6 |

This data underscores that while H···H contacts are the most frequent, the polar interactions, particularly those involving oxygen (H···O/O···H), play a substantial role in the molecular packing. nih.gov The presence of H···C/C···H and H···S/S···H contacts further illustrates the complex interplay of weak interactions that contribute to the stability of the crystal structure. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Hydrazinomethyl 1,3 Benzothiazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 2-(hydrazinomethyl)-1,3-benzothiazole. DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic charge distributions.

Research on related benzothiazole (B30560) derivatives has demonstrated the utility of DFT in understanding their structure and reactivity. mdpi.comresearchgate.net For instance, calculations on various benzothiazole analogs reveal how different substituents on the benzothiazole ring influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap (ΔE). mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

In the case of this compound, DFT calculations could elucidate the conformational preferences of the hydrazinomethyl group relative to the benzothiazole core. Furthermore, the electronic properties, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole Derivative 1 | -6.2 | -1.5 | 4.7 |

| Benzothiazole Derivative 2 | -6.5 | -2.0 | 4.5 |

Note: This table presents hypothetical data based on findings for related benzothiazole derivatives to illustrate the type of information generated from DFT calculations.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is pivotal in drug discovery for identifying potential biological targets and understanding the mechanism of action of bioactive molecules.

For this compound, molecular docking simulations can be employed to screen its binding affinity against a panel of known therapeutic targets. Studies on other benzothiazole derivatives have successfully used this approach to identify potential antimicrobial and anticancer agents. nih.govnih.gov For example, docking studies have shown that benzothiazole compounds can interact with the active sites of enzymes like E. coli dihydroorotase and the FOXM1 DNA binding domain through hydrogen bonds and hydrophobic interactions. nih.govnih.gov

The hydrazinomethyl moiety of the title compound is expected to play a significant role in forming hydrogen bonds with amino acid residues in a receptor's active site. Docking simulations can provide detailed information on these interactions, including binding energies and the specific residues involved, which is invaluable for optimizing the ligand's structure to improve its binding affinity and selectivity.

Table 2: Example of Molecular Docking Results for a Benzothiazole Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | ASN44, LEU222 |

| Hydrogen Bond Donors | Hydrazino NH |

Note: This table is a representative example of data obtained from molecular docking simulations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of ligand-receptor interactions over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

Following molecular docking, MD simulations of the this compound-receptor complex can be performed to assess the stability of the predicted binding pose. These simulations can reveal the flexibility of the ligand within the binding pocket and the dynamic network of interactions that stabilize the complex. Research on novel benzothiazole derivatives has utilized MD simulations to confirm the binding patterns and affinities for their target proteins. nih.gov

Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the analysis of hydrogen bond occupancy over the simulation trajectory.

PIXEL Calculations for Interaction Energy Analysis

PIXEL calculations offer a detailed partitioning of intermolecular interaction energies into their constituent coulombic, polarization, dispersion, and repulsion components. This method is particularly useful for understanding the nature of the forces that govern crystal packing and ligand-receptor binding.

For this compound, PIXEL analysis could be used to quantify the contributions of different types of interactions, such as N-H···N and N-H···S hydrogen bonds, as well as π-π stacking interactions involving the benzothiazole ring system, which are crucial for its solid-state structure and its interaction with biological targets.

Table 3: Illustrative PIXEL Interaction Energy Partitioning (kcal/mol)

| Interaction Type | Coulombic | Polarization | Dispersion | Repulsion | Total Energy |

|---|---|---|---|---|---|

| N-H···N Hydrogen Bond | -5.8 | -1.2 | -3.5 | 4.1 | -6.4 |

Note: This table provides a hypothetical breakdown of interaction energies that could be obtained from PIXEL calculations.

In Silico Mechanistic Predictions

Computational methods can be used to predict the likely metabolic pathways and mechanisms of action of a compound. For this compound, in silico tools can predict potential sites of metabolism, such as oxidation of the hydrazine (B178648) moiety or hydroxylation of the benzene (B151609) ring.

Furthermore, by comparing its structural and electronic features with those of known bioactive molecules, it is possible to generate hypotheses about its potential pharmacological targets and mechanisms of action. For instance, the presence of the benzothiazole scaffold, which is found in numerous compounds with diverse biological activities, suggests a range of possible mechanisms that could be explored computationally. mdpi.com

Prediction of Theoretical Molecular Profiles for Design Optimization

The collective data from quantum chemical calculations, docking, and dynamics simulations can be used to build a comprehensive theoretical profile of this compound. This profile includes its structural, electronic, and binding characteristics.

This theoretical profile serves as a foundation for the rational design and optimization of new derivatives. By systematically modifying the structure of the parent molecule in silico—for example, by introducing different substituents on the benzothiazole ring or altering the linker between the hydrazine and the heterocyclic core—and then recalculating the theoretical profile, it is possible to predict which modifications are most likely to lead to improved activity, selectivity, or pharmacokinetic properties. This iterative process of in silico design and evaluation can significantly accelerate the discovery of new lead compounds. researchgate.net

Research on the Biological and Biochemical Activities of 2 Hydrazinomethyl 1,3 Benzothiazole Derivatives Excluding Clinical, Dosage, Safety, and Adverse Effects

Antimicrobial Activity Studies

Derivatives of 2-(Hydrazinomethyl)-1,3-benzothiazole have been the subject of numerous studies to evaluate their potential as antimicrobial agents. The benzothiazole (B30560) nucleus, often linked to a hydrazone group, is a key structural feature in a variety of synthesized compounds exhibiting activity against pathogenic bacteria and fungi. semanticscholar.orgarabjchem.org

In Vitro Antibacterial Efficacy Against Pathogenic Bacterial Strains

The antibacterial potential of this compound derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria.

In one study, a series of new benzothiazole hydrazide derivatives were synthesized from 2-mercaptobenzothiazole (B37678). semanticscholar.orgresearchgate.net Among these, compounds designated M8 and M12, which contain benzothiazole hydrazide groups, showed high inhibitory growth against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) when compared to other synthesized analogues. semanticscholar.orgresearchgate.net

Similarly, another study involved the synthesis of five new benzothiazole derivatives (GG4 to GG8) from a hydrazino precursor. nih.gov These compounds were evaluated against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The research noted that the presence of nitro (NO₂), bromo (Br), methoxy (B1213986) (OCH₃), and chloro (Cl) groups on the substituted benzothiazole structure enhanced the antibacterial activities. nih.gov

Further research into 1,3-benzothiazole-2-yl-hydrazones showed moderate activity against Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas alkaligenes. arabjchem.orgresearchgate.net In this series, compounds labeled 3a and 3b were identified as the most active. arabjchem.orgresearchgate.net Pyrazolyl benzothiazole derivatives originating from a benzotiazol-2-yl hydrazine (B178648) were also tested, showing activity against S. aureus and Salmonella typhi. rjptonline.org

A review of recent studies highlighted that benzothiazole derivatives of isatin (B1672199) displayed better antibacterial activity against Gram-negative strains than Gram-positive ones. nih.gov One specific derivative, 41c, showed excellent activity against E. coli and P. aeruginosa. nih.gov Another class, amino-benzothiazole Schiff base analogues, was found to be active against E. coli and P. aeruginosa. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

| Derivative Class | Bacterial Strains Tested | Notable Findings | Reference |

|---|---|---|---|

| Benzothiazole Hydrazides (M8, M12) | E. coli, S. aureus | Showed high inhibitory growth compared to other analogues in the series. semanticscholar.org | semanticscholar.org |

| Substituted Benzothiazoles (GG4-GG8) | S. aureus, P. aeruginosa, E. coli | Presence of NO₂, Br, OCH₃, and Cl groups enhanced antibacterial activity. nih.gov | nih.gov |

| 1,3-Benzothiazole-2-yl-hydrazones | B. subtilis, E. coli, K. pneumoniae, P. alkaligenes | Compounds 3a and 3b were the most active in the series. arabjchem.orgresearchgate.net | arabjchem.orgresearchgate.net |

| Formylated Pyrazolyl Benzothiazoles | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Compounds with electron-withdrawing groups at the para position of the phenyl ring exhibited good activity. pharmascholars.com | pharmascholars.com |

| Isatin-Benzothiazole Hybrids | E. coli, P. aeruginosa, B. cereus, S. aureus | Compound 41c showed excellent activity against Gram-negative strains. nih.gov | nih.gov |

In Vitro Antifungal Efficacy Against Fungal Species

The antifungal properties of these derivatives have been investigated against various fungal pathogens, including yeasts and molds.

Derivatives synthesized from a hydrazino precursor of benzothiazole were effective against the yeast-like fungus Candida tropicalis. nih.gov In other studies, 1,3-benzothiazole-2-yl-hydrazone derivatives were screened against Aspergillus niger, Rhizopus oryzae, and Candida albicans. arabjchem.orgresearchgate.net Similarly, pyrazolyl benzothiazole and formylated pyrazolyl benzothiazole derivatives were also evaluated against C. albicans and A. niger. rjptonline.orgpharmascholars.com

A study focused on 2-thiazolylhydrazone derivatives revealed that some compounds possessed significant antifungal activity against 22 clinical isolates of Candida species, with one compound (14) showing higher potency against most tested species than the reference drug. nih.gov Research into a series of benzothiazole derivatives demonstrated good inhibitory activity against a broad range of fungal pathogens, including Cryptococcus neoformans and Candida glabrata, with activity higher than fluconazole. rsc.org

Furthermore, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed promising inhibitory action against C. albicans, proving to be superior to analogous compounds that lacked the C₂-hydrazone linkage. nih.gov The antifungal potential extends to dermatophytes, with some benzothiazole derivatives showing good growth inhibition of Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, and Trichophyton tonsurans. mdpi.com The standalone compound benzothiazole was found to completely inhibit the mycelial growth of the mango anthracnose pathogen Colletotrichum gloeosporioides at a concentration of 50 ppm. nih.gov

Table 2: In Vitro Antifungal Activity of Selected this compound Derivatives

| Derivative Class | Fungal Species Tested | Notable Findings | Reference |

|---|---|---|---|

| Substituted Benzothiazoles (GG4-GG8) | Candida tropicalis | Showed antifungal efficacy. nih.gov | nih.gov |

| 1,3-Benzothiazole-2-yl-hydrazones | A. niger, R. oryzae, C. albicans | Demonstrated antifungal activity. arabjchem.orgresearchgate.net | arabjchem.orgresearchgate.net |

| 2-Thiazolylhydrazones | 22 clinical isolates of Candida spp. | Compound 14 exhibited higher potency against most species compared to the reference. nih.gov | nih.gov |

| Benzothiazole Derivatives | C. neoformans, C. glabrata | Showed higher activity than fluconazole. rsc.org | rsc.org |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | C. albicans | Proved superior in antifungal potency to analogues lacking the hydrazone linkage. nih.gov | nih.gov |

| Benzothiazole Derivatives (4d) | Candida krusei | Found to be the most potent derivative against this species in its series. researchgate.net | researchgate.net |

Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition, Cellular Target Interactions)

Research into the mechanisms of antimicrobial action suggests that benzothiazole-based compounds can interact with multiple cellular targets. researchgate.netmdpi.com The extended π-delocalized systems in these molecules are capable of binding to DNA via π–π interactions, which may contribute to their biological effects. pharmascholars.com

In bacteria, these derivatives can bind to enzymes essential for critical cellular processes like cell-wall synthesis, DNA replication, and cell division. researchgate.netmdpi.com Specific molecular targets that have been identified include S. aureus DNA gyrase and E. coli dihydropteroate (B1496061) synthase. mdpi.com A review also pointed to other inhibited enzymes such as peptide deformylase and dihydrofolate reductase. nih.gov More recent studies have shown that some benzothiazole compounds have potent inhibitory activity against E. coli dihydroorotase, an enzyme crucial for pyrimidine (B1678525) synthesis. mdpi.com Another novel mechanism involves targeting two-component regulatory systems; a benzothiazole derivative known as SN12 was found to inhibit the Gac/Rsm system in P. aeruginosa by preventing the phosphorylation of the GacS sensor kinase. nih.gov

For antifungal activity, a primary mechanism is believed to be the inhibition of lanosterol-C14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition leads to ergosterol depletion and the accumulation of toxic sterol intermediates, disrupting membrane integrity and function. nih.gov Another identified target for antifungal benzothiazole derivatives is N-Myristoyltransferase (NMT), an enzyme involved in protein modification that is essential for fungal viability. rsc.org

Anti-proliferative and Anticancer Activity Research

The anti-proliferative effects of this compound derivatives have been explored in various cancer cell lines, revealing potential for their development as anticancer agents.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

A variety of benzothiazole derivatives have demonstrated significant cytotoxic effects against human cancer cells in laboratory settings.

A series of (E)-2-benzothiazole hydrazones was evaluated for anticancer activity against three human cancer cell lines: HL-60 (leukemia), MDA-MB-435 (breast), and HCT-8 (colon). eurekaselect.com Within this series, compounds 3e and 3f showed good cytotoxic activity against the HL-60 leukemia cell line. eurekaselect.com In another study, benzothiazole-pyrrole conjugates exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov

Phenylacetamide derivatives containing the benzothiazole nucleus were tested on paraganglioma and pancreatic cancer cell lines (including AsPC-1, Capan-2, and BxPC-3), where they induced a marked reduction in cell viability at low micromolar concentrations. nih.govsemanticscholar.org Similarly, benzothiazolyl thiocarbamides and N-bis-benzothiazole derivatives showed significant antiproliferative activity against human monocytic (U 937) and mouse melanoma (B16-F10) cell lines. nih.gov Other research has documented the antiproliferative and cytotoxic properties of benzothiazole derivatives against HepG2 hepatocellular carcinoma cells. nih.gov

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Lines Tested | Notable Findings | Reference |

|---|---|---|---|

| (E)-2-Benzothiazole Hydrazones (3e, 3f) | HL-60 (leukemia), MDA-MB-435 (breast), HCT-8 (colon) | Showed good cytotoxicity against HL-60 cells. eurekaselect.com | eurekaselect.com |

| Benzothiazole-Pyrrole Conjugates | MCF-7 (breast) | Exhibited significant cytotoxic effects. nih.gov | nih.gov |

| Phenylacetamide Benzothiazoles (4l) | Paraganglioma, Pancreatic (AsPC-1, Capan-2, BxPC-3) | Induced marked viability reduction; derivative 4l showed a greater antiproliferative effect. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| Benzothiazolyl Thiocarbamides | U 937 (monocytic), THP-1 (monocytic), B16-F10 (melanoma) | Majority of compounds had significant antiproliferative activity on U 937 and B16-F10 cells. nih.gov | nih.gov |

| 2-Substituted Benzothiazoles | HepG2 (hepatocellular carcinoma) | Unveiled antiproliferative and cytotoxic properties. nih.gov | nih.gov |

Mechanistic Aspects of Anti-proliferative Action (e.g., Receptor Binding, Cell Cycle Modulation)

Investigations into the mechanisms underlying the anti-proliferative activity of these compounds have pointed to several cellular pathways and molecular targets.

A key mechanism observed is the modulation of the cell cycle. Certain benzothiazole-pyrrole conjugates were found to induce a G2/M phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov This arrest prevents the cells from dividing and proliferating. The same study also found that an effective conjugate, compound 4o, caused the downregulation of the oncogenic Ras protein and its downstream signaling effectors, including MEK1, ERK1/2, and p38 MAPK. nih.gov

Induction of apoptosis (programmed cell death) is another significant mechanism. Compound 4o was shown to increase the expression of caspase-9, a key initiator of the apoptotic cascade. nih.gov In hepatocellular carcinoma cells, certain benzothiazole derivatives were found to induce apoptosis mediated by the loss of mitochondrial membrane potential. nih.gov

Target prediction analyses have suggested other potential binding sites. For one potent phenylacetamide derivative (4l), cannabinoid receptors and sentrin-specific proteases were identified as putative targets. nih.gov The lead compound for this series was initially investigated as an antagonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). semanticscholar.org In another mechanistic study, benzothiazole derivatives were shown to suppress the activation of COX-2 and iNOS enzymes in HepG2 cells by inhibiting the transcription factor NF-κB, which is involved in inflammation and cell survival. nih.gov

Antioxidant Activity Evaluation

The antioxidant potential of this compound derivatives has been a subject of significant research interest. The core structure, which combines a benzothiazole ring with a hydrazone moiety, is believed to contribute to its ability to neutralize reactive oxygen species (ROS). The evaluation of this potential is typically conducted through a variety of in vitro assays that measure different aspects of antioxidant action.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Superoxide (B77818) Radical Scavenging)

Free radical scavenging is a primary mechanism by which antioxidants exert their protective effects. Assays measuring this activity are fundamental in the evaluation of novel compounds.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is widely used to assess the ability of a compound to act as a hydrogen or electron donor. The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. In one study, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized and evaluated for their antioxidant activity using the DPPH method. niscair.res.in Compounds featuring methoxy groups on the aromatic ring demonstrated particularly promising radical scavenging activity, in some cases exceeding that of the standard antioxidant, ascorbic acid. niscair.res.in Another study on 2-(2-hydrazinyl) thiazoles also confirmed their potential as scavengers of DPPH radicals. nih.gov Research on other benzazole derivatives, including benzothiazoles, has utilized the DPPH assay to quantify antiradical activity, where the bleaching of the DPPH radical solution indicates the compound's efficacy. d-nb.info

ABTS Radical Scavenging: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method. It involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a loss of color. Studies on various benzothiazole derivatives have shown that they possess significant scavenging potential in the ABTS assay, often comparable to standard antioxidants like ascorbic acid. researchgate.net

Superoxide Radical Scavenging: Superoxide anion (O₂•⁻) is a biologically important ROS. The ability of this compound derivatives to scavenge this radical is a key indicator of their potential to mitigate oxidative stress. Research has shown that certain 2-(2-hydrazinyl) thiazole (B1198619) derivatives exhibit excellent superoxide radical scavenging activity. nih.gov Similarly, studies on broader benzazole classes, including benzothiazoles, have investigated their scavenging effect on superoxide anions. d-nb.info For instance, some 5-amido substituted 2-benzylbenzoxazoles, structurally related to the benzothiazole family, showed a potent scavenging effect on superoxide radicals. d-nb.info

Table 1: DPPH Radical Scavenging Activity of Selected Benzothiazol-2-yl-hydrazone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Substituent on Aromatic Ring | Antioxidant Activity vs. Standard (Ascorbic Acid) | Reference |

|---|---|---|---|

| 4c | 4-Methoxy | Promising | niscair.res.in |

| 4e | 2,4-Dimethoxy | Promising | niscair.res.in |

| 4f | 3,4-Dimethoxy | Promising | niscair.res.in |

| 4g | 2,5-Dimethoxy | Promising | niscair.res.in |

| 4h | 3,4,5-Trimethoxy | Promising | niscair.res.in |

| 4i | 4-Hydroxy-3-methoxy | Promising | niscair.res.in |

Electron Transfer Based Assays (e.g., FRAP, RP, TAC)

These assays measure the capacity of an antioxidant to reduce an oxidant, which is quantified by a color change in the reaction mixture.

Ferric Reducing Antioxidant Power (FRAP): The FRAP assay directly measures the ability of a substance to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. nih.govresearchgate.net This assay is based on a single electron transfer mechanism. nih.gov Benzothiazole derivatives have been subjected to the FRAP assay to evaluate their reducing power. nih.gov The results are often expressed as equivalents of a standard antioxidant, such as Trolox (TE). Research indicates that certain benzothiazole derivatives exhibit significant ferric reducing capabilities, confirming their electron-donating nature. nih.gov

Table 2: Ferric Reducing Antioxidant Power (FRAP) of a Selected Benzothiazole Derivative This table is interactive. You can sort and filter the data.

| Compound | Activity (µmol TE/g compound) | Reference |

|---|

| 2-(Furan-2-yl)benzothiazole | 129.56 ± 0.05 | nih.gov |

Molecular Basis of Antioxidant Potential

The antioxidant activity of this compound derivatives is rooted in their molecular structure. Key mechanisms include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). frontiersin.org

The hydrazone moiety (-NH-N=CH-) is crucial to this activity. The N-H group can readily donate a hydrogen atom (HAT mechanism) to a free radical, thereby neutralizing it. researchgate.net The resulting antioxidant radical is stabilized by resonance, particularly through delocalization across the aromatic benzothiazole nucleus and any attached phenyl rings. researchgate.net

The presence and position of substituents on the aromatic rings significantly modulate the antioxidant potential. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), enhance antioxidant activity. niscair.res.in These groups increase the electron density on the molecule, facilitating both hydrogen and electron donation. researchgate.net Computational studies using Density Functional Theory (DFT) have corroborated these findings, showing that substituents that lower the O-H bond dissociation energy (BDE) and ionization potential (IP) lead to higher antioxidant efficacy. frontiersin.orgresearchgate.net The stability of the resulting phenoxyl radical after H-abstraction is a critical factor; greater stability, often achieved through resonance effects and spin delocalization, correlates with increased antioxidant activity. researchgate.net

Enzyme Inhibition Studies (Target-based Research)

Derivatives of this compound have been investigated as inhibitors of specific enzymes that are implicated in various physiological and pathological processes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov Inhibitors of these enzymes are significant in the context of neurological disorders. Benzothiazole-hydrazone derivatives have emerged as potent and selective inhibitors of human MAO-B (hMAO-B). nih.gov

In a study focused on designing hMAO-B inhibitors, a series of novel benzothiazole-hydrazone derivatives were synthesized and evaluated. Several compounds displayed significant and selective inhibitory activity against hMAO-B. nih.gov For example, a derivative with a 4-fluorophenyl substituent was identified as the most active in its series, with a very low IC₅₀ value, indicating high potency. nih.gov The design strategy for these inhibitors often includes three components: the benzothiazole core, a linker containing the hydrazone group, and an aromatic ring system. nih.gov

Table 3: MAO-B Inhibition by Selected Benzothiazole-Hydrazone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Substituent (R) | hMAO-B Inhibition IC₅₀ (µM) | Selectivity Index (IC₅₀ MAO-A/IC₅₀ MAO-B) | Reference |

|---|---|---|---|---|

| 3a | Phenyl | 0.812 | > 123.15 | nih.gov |

| 3d | 4-Methylphenyl | 0.125 | > 80.00 | nih.gov |

| 3e | 4-Fluorophenyl | 0.060 | > 166.67 | nih.gov |

| 3f | 4-Chlorophenyl | 0.138 | > 72.46 | nih.gov |

| 3j | 3-Nitrophenyl | 0.224 | > 44.64 | nih.gov |

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic relevance. Benzothiazole-based sulfonamides have been synthesized and investigated as inhibitors of various human (h) CA isoforms, including hCA I, II, VII, and IX. nih.govnih.gov

Structure-activity relationship studies have shown that substitutions on the benzothiazole scaffold significantly influence the inhibitory potency and selectivity against different CA isoforms. For instance, 2-amino-benzothiazole-6-sulfonamide derivatives were found to be effective inhibitors of hCA I and hCA II. nih.gov Further modifications, such as halogenation or acylation of the 2-amino group, led to even more potent inhibitors, with some compounds exhibiting subnanomolar or low nanomolar inhibition constants (Kᵢ) and demonstrating selectivity for specific isoforms like hCA II, VII, and the tumor-associated hCA IX. nih.gov

Cholinesterase (ChE) Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical area of research, particularly in the context of neurodegenerative diseases. While direct studies on this compound are limited, research into the broader class of benzothiazole derivatives has revealed significant potential for ChE inhibition. These studies provide a foundational understanding of how the benzothiazole nucleus can be leveraged to design potent enzyme inhibitors.

A study on benzothiazolone derivatives, which share the core benzothiazole ring, identified several compounds with potent inhibitory activity against both AChE and BChE. semanticscholar.orgresearchgate.net Most of the synthesized compounds in this series demonstrated a preference for inhibiting BChE over AChE. researchgate.net For instance, compound M13 was the most potent BChE inhibitor with an IC₅₀ value of 1.21 µM. researchgate.net Kinetic analysis revealed that M13 acts as a reversible and noncompetitive inhibitor of BChE. researchgate.net Similarly, compound M2 showed high selectivity for BChE. researchgate.net

In another series of novel benzothiazole-based derivatives designed as multitarget-directed ligands, compound 3s emerged as a promising inhibitor of both enzymes, with IC₅₀ values of 6.7 µM for AChE and 2.35 µM for BChE. nih.gov This dual inhibitory action highlights the versatility of the benzothiazole scaffold. nih.gov Furthermore, research on benzimidazole-based thiazole derivatives has also yielded potent dual inhibitors of AChE and BuChE, with some analogues showing inhibitory potential in the low micromolar range, surpassing the activity of the standard drug Donepezil in vitro. nih.gov

These findings collectively suggest that the benzothiazole scaffold is a valuable pharmacophore for developing cholinesterase inhibitors. The mechanism often involves interactions with key amino acid residues in the active site of the enzymes, such as π−π stacking interactions with tryptophan residues (Trp82 in BChE). researchgate.net

Interactive Table: Cholinesterase Inhibition by Benzothiazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Source(s) |

|---|---|---|---|---|

| M13 | BChE | 1.21 | 4.16 (for BChE over AChE) | researchgate.net |

| M2 | BChE | 1.38 | 28.99 (for BChE over AChE) | researchgate.net |

| 3s | AChE | 6.7 | - | nih.gov |

| 3s | BChE | 2.35 | - | nih.gov |

| Rivastigmine | AChE | 56.10 | 0.7 | researchgate.net |

| Rivastigmine | BChE | 38.40 | 0.7 | researchgate.net |

Inhibition of Other Key Enzymes (e.g., NEDD8 Activating Enzyme, Dihydroorotase, LD-carboxypeptidase)

Beyond cholinesterases, derivatives of the benzothiazole scaffold have been investigated as inhibitors of other crucial enzymes implicated in various cellular processes.

NEDD8 Activating Enzyme (NAE)

NAE is a critical enzyme in the neddylation pathway, which is essential for the function of cullin-RING ubiquitin ligases and plays a role in cancer cell functions. unimore.itresearchgate.net Target-based virtual screening has successfully identified benzothiazole derivatives as potent, non-covalent NAE inhibitors. unimore.itnih.gov In one study, further optimization led to the discovery of three compounds (6k , 7b , and ZM223 ) that exhibited antitumor activities in the nanomolar range. unimore.itnih.gov Compound ZM223 was particularly potent against HCT116 colon cancer cells, with an IC₅₀ value of 100 nM. unimore.itnih.gov Mechanistically, these compounds were shown to cause a dose-dependent decrease in the levels of NEDD8 and an increase in the downstream protein UBC12, confirming their inhibitory action on the NAE pathway. unimore.itnih.gov This line of research presents the benzothiazole scaffold as a promising lead for developing non-sulfamide NAE inhibitors. unimore.it

Interactive Table: NAE Inhibition by Benzothiazole Derivatives

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action | Source(s) |

|---|---|---|---|---|

| ZM223 (7g) | HCT116 | 100 | Dose-response decrease in NEDD8 levels | unimore.itnih.govnih.gov |

| 6k | HCT116 | Nanomolar range | Dose-response decrease in NEDD8 levels | unimore.itnih.gov |

| 7b | HCT116 | Nanomolar range | Dose-response decrease in NEDD8 levels | unimore.itnih.gov |

Dihydroorotase

Dihydroorotase is a key enzyme in the de novo pyrimidine biosynthetic pathway. Research has indicated that benzothiazole derivatives possess the capability to inhibit this enzyme. nih.gov A study evaluating novel benzothiazole compounds against Escherichia coli dihydroorotase found that the enzyme's activity was variably suppressed by the tested derivatives, demonstrating the potential of this chemical class to act as dihydroorotase inhibitors. unimore.it

LD-Carboxypeptidase

Currently, there is a lack of specific research in the reviewed scientific literature concerning the inhibition of LD-carboxypeptidase by this compound or its closely related derivatives.

Research on Other Biological Activities (Mechanistic and In Vitro Focus)

Anti-inflammatory Activity Research

The benzothiazole nucleus is a core component of various compounds investigated for anti-inflammatory properties. nih.gov Research has explored derivatives containing the 2-hydrazinobenzothiazole (B1674376) moiety for such activities. mdpi.com Studies on thiazole and oxazole (B20620) substituted benzothiazole derivatives have identified compounds with significant anti-inflammatory action in in-vivo models like the carrageenan-induced paw edema test. For example, compound 3c from a synthesized series was found to be a highly active anti-inflammatory agent. Other research into benzothiazoles bearing benzenesulphonamide and carboxamide moieties also yielded derivatives, such as 17c and 17i , with potent anti-inflammatory effects comparable to standard drugs in preclinical models. nih.gov The wide reporting on the anti-inflammatory activities of various benzothiazole derivatives underscores the importance of this scaffold in developing new anti-inflammatory agents. nih.gov

Analgesic Activity Research

In conjunction with anti-inflammatory effects, many benzothiazole derivatives have been screened for analgesic activity. nih.govmdpi.com The hot plate method is a common in-vivo model used to assess these properties. mdpi.com Research on 2-[6-(phenyl) 2-thio 1,3-oxazin-3yl] amino benzothiazole derivatives, which are synthesized from a hydrazino benzothiazole precursor, showed that the compounds exhibited moderate to significant analgesic activities. mdpi.com Similarly, a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide groups were investigated, with compounds 17c , 17g , and 17i showing notable analgesic effects. nih.gov The analgesic activity often correlates well with the anti-inflammatory potential of these compounds.

Anticonvulsant Research

The benzothiazole scaffold is present in several clinically used drugs with diverse biological actions, and its derivatives have been a subject of interest in anticonvulsant research. Riluzole, a benzothiazole-containing drug, is known to have a phenytoin-like spectrum of anticonvulsant activity. Following this lead, various derivatives have been synthesized and evaluated. A study on novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles, which incorporate a hydrazinyl moiety, identified several compounds with significant anticonvulsant activity in a pentylenetetrazole-induced seizure model. Furthermore, research on 2-[6-(phenyl) 2-thio 1,3-oxazin-3yl] amino benzothiazole derivatives, synthesized from a 2-hydrazinyl 1,3-benzothiazole intermediate, also demonstrated significant to moderate anticonvulsant properties in an electric shock model. mdpi.com

Anthelmintic Research

Both benzothiazole and isatin scaffolds have been recognized as structurally novel starting points for the development of anthelmintics. Consequently, hybrid molecules such as 3-(2-hydrazino benzothiazoles)-substituted Indole-2-one have been synthesized and evaluated for this activity. In vitro screening of these synthesized compounds against the earthworm Pheretima posthuma is a common method to assess their potential. Studies have shown that various 2-hydrazinobenzothiazole derivatives exhibit promising anthelmintic properties, indicating that this chemical structure is a viable candidate for developing new anthelmintic agents.

Antiviral Research

The quest for novel antiviral agents has led researchers to explore various heterocyclic compounds, with benzothiazole derivatives emerging as a promising class. The introduction of a hydrazone moiety at the C-2 position of the benzothiazole ring has been a key strategy in the development of compounds with potential antiviral efficacy against a range of viruses.

Research has shown that benzothiazole analogues exhibit promising antiviral properties. nih.gov Many of these compounds have demonstrated a broad spectrum of activity against various viruses by targeting different viral components such as protease, helicase, polymerase, reverse transcriptase, integrase, and neuraminidase. nih.gov The design of these molecules often involves simple substitutions at the C-2 position with an amide or an aryl ring. nih.gov

One area of investigation has been against the Herpes Simplex Virus (HSV). For instance, certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have demonstrated potential anti-HSV activity, achieving a 50–61% reduction in viral plaques. nih.gov Furthermore, a study on benzothiazolyl-arylhydrazones revealed that piperidinyl amidrazones possess significant antiviral activity against HSV-1. nih.gov

Derivatives of benzothiazole have also been evaluated for their activity against the Human Immunodeficiency Virus (HIV). One study reported that 2-(p-chlorophenoxymethyl)benzothiazole was a potent inhibitor of the HIV reverse transcriptase enzyme, with an IC₅₀ value of 0.34 µmol/l. nih.gov

In the context of other viral infections, novel 2-pyrimidylbenzothiazoles incorporating sulfonamide moieties have been synthesized and evaluated for their antiviral potency. acs.org A broad-spectrum action against five different viruses was observed for one of these compounds. acs.org Specifically against HSV-1, five of the synthesized compounds showed a superior viral reduction of 70–90% compared to the standard drug acyclovir. acs.org

The following table summarizes the antiviral activity of some benzothiazole derivatives:

| Compound Name/Class | Virus Tested | Activity/Finding |

| Pyrimido[2,1-b]benzothiazole derivatives | Herpes Simplex Virus (HSV-1) | Showed a 50-61% reduction in viral plaques. nih.gov |

| Benzothiazolyl-arylhydrazones (piperidinyl amidrazones) | Herpes Simplex Virus (HSV-1) | Possessed significant antiviral activity. nih.gov |

| 2-(p-chlorophenoxymethyl)benzothiazole | Human Immunodeficiency Virus (HIV) | Exhibited an IC₅₀ value of 0.34 µmol/l against the reverse transcriptase enzyme. nih.gov |

| Substituted 2-pyrimidylbenzothiazoles | Multiple Viruses | One compound showed broad action against five different viruses. acs.org |

| Substituted 2-pyrimidylbenzothiazoles | Herpes Simplex Virus (HSV-1) | Five compounds demonstrated 70-90% viral reduction, superior to acyclovir. acs.org |

Antidiabetic Research

The global rise in diabetes mellitus has spurred the search for new and effective antidiabetic agents. Benzothiazole derivatives have been identified as a class of compounds with significant potential in this area. bakhtiniada.ru The incorporation of a hydrazone linkage has been a strategy in the design of novel antidiabetic compounds.

Research has demonstrated that the condensation of 2-acyl-(1H)-indene-1,3(2H)-diones with 2-hydrazinylbenzo[d]thiazoles results in hydrazones that exhibit significant antidiabetic activity in preliminary biological assays. bakhtiniada.ru

In a study focused on thiazole derivatives, which share a core heterocyclic ring with benzothiazoles, a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were synthesized and evaluated for their antidiabetic potential. nih.gov These compounds were assessed for their α-amylase inhibition and anti-glycation activities. While the compounds were not potent α-amylase inhibitors, they exhibited excellent anti-glycation potential, with IC₅₀ values significantly better than the standard, aminoguanidine. nih.gov Specifically, one derivative was identified as a highly efficient glycation inhibitor with an IC₅₀ of 1.095 ± 0.002 μM. nih.gov

Another study on novel benzothiazole derivatives of TZD-sulfonamides showed significant hypoglycemic activities in a streptozotocin-induced diabetic rat model. nih.gov All the synthesized conjugated compounds demonstrated notable reductions in blood glucose levels compared to the control group. nih.gov Furthermore, these compounds were highly effective in lowering lipid profiles. nih.gov

The table below presents findings from antidiabetic research on related benzothiazole and thiazole derivatives:

| Compound/Derivative Class | Biological Target/Assay | Research Finding |

| Hydrazones from 2-hydrazinylbenzo[d]thiazole | Antidiabetic activity (preliminary) | Showed significant antidiabetic properties. bakhtiniada.ru |

| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | Anti-glycation activity | Exhibited excellent anti-glycation potential with IC₅₀ values superior to the standard aminoguanidine. One compound had an IC₅₀ of 1.095 ± 0.002 μM. nih.gov |

| Benzothiazole derivatives of TZD-sulfonamides | Hypoglycemic activity (in vivo) | All tested compounds showed significant hypoglycemic activities in diabetic rats. nih.gov |

| Benzothiazole derivatives of TZD-sulfonamides | Hypolipidemic activity (in vivo) | Displayed high efficiency in lowering lipid profiles compared to control and standard groups. nih.gov |

Structure Activity Relationship Sar Studies of 2 Hydrazinomethyl 1,3 Benzothiazole Derivatives

Impact of Substituents on Biological and Biochemical Activities

Substitutions on both the benzothiazole (B30560) ring and the terminal nitrogen of the hydrazinomethyl group have a profound effect on the biological activity of these compounds. Research has consistently shown that the nature and position of these substituents can significantly modulate the potency and spectrum of action, particularly in the context of antimicrobial and anticancer activities.

General reviews of benzothiazole derivatives indicate that substitutions at the C-2 and C-6 positions of the benzothiazole ring are frequently influential in determining the biological activity. benthamscience.com For derivatives originating from a 2-hydrazinylbenzothiazole core, subsequent reaction to form hydrazones introduces a new site for substitution, allowing for a wide range of chemical diversity.

In a study focusing on hydrazone derivatives of 6-methyl-2-hydrazinylbenzothiazole, the introduction of various substituted acetophenones led to a series of analogs with varying antimicrobial activities. The presence of electron-withdrawing and electron-donating groups on the phenyl ring of the acetophenone (B1666503) moiety was found to be a key determinant of efficacy. Specifically, the presence of nitro (NO₂), bromo (Br), methoxy (B1213986) (OCH₃), and chloro (Cl) groups on the phenyl ring of the acetophenone part of the hydrazone was shown to enhance both antibacterial and antifungal activities. nih.gov

The following table summarizes the impact of different substituents on the antimicrobial activity of these hydrazone derivatives against various pathogens. nih.gov

| Compound ID | Acetophenone Substituent | Antibacterial Activity | Antifungal Activity |

| GG4 | 3-Nitro | Enhanced | Enhanced |

| GG5 | 4-Bromo | Enhanced | Enhanced |

| GG6 | 4-Methoxy | Enhanced | Enhanced |

| GG7 | 2,4-Dichloro | Enhanced | Enhanced |

| GG8 | 2,4-Dimethoxy | Enhanced | Enhanced |

These findings underscore the importance of the electronic properties of the substituents in modulating the biological profile of the 2-(hydrazinomethyl)-1,3-benzothiazole scaffold.

Influence of Linker Chemistry and Scaffold Modifications on Activity Profiles

The hydrazinomethyl group in this compound serves as a critical linker that can be chemically modified to influence the compound's interaction with biological targets. The most common modification involves the condensation of the terminal hydrazine (B178648) with various aldehydes and ketones to form hydrazones. This transformation not only extends the molecule but also introduces a rigidifying imine bond (C=N), which can be crucial for fitting into specific binding pockets.

The formation of hydrazones from a 2-hydrazinyl-1,3-benzothiazole precursor is a widely used strategy to generate libraries of compounds for biological screening. researchgate.netresearchgate.net The resulting C=N-NH- linkage is a key structural feature that has been associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. researchgate.net

Scaffold modifications, such as the introduction of substituents on the benzothiazole ring system itself, also play a significant role in defining the activity profiles. As noted previously, the presence of a methyl group at the 6-position of the benzothiazole ring is a common modification. nih.gov General SAR studies on a wide range of benzothiazole derivatives have highlighted the C-6 position as a key site for substitution to modulate activity. benthamscience.com

Furthermore, the replacement of the benzothiazole core with a simpler thiazole (B1198619) ring, while maintaining the 2-hydrazinyl side chain, offers insights into the contribution of the fused benzene (B151609) ring. Studies on 2-(2-hydrazinyl)thiazole derivatives have shown that these simpler analogs also exhibit significant antibacterial and antioxidant properties, suggesting that the hydrazinylthiazole moiety itself is a crucial pharmacophore. researchgate.net The synthesis of these compounds often involves the heterocyclization of thiosemicarbazones, further emphasizing the importance of the hydrazone-like linkage in this class of molecules. researchgate.net

Pharmacophore Elucidation and Molecular Design Principles

The collective SAR data allows for the elucidation of a general pharmacophore model for biologically active derivatives of this compound. A typical pharmacophore model includes: